Unraveling the Three-Dimensional Architecture of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide
Unraveling the Three-Dimensional Architecture of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of derivatives of (1R,2R)-2-aminocyclopentanecarboxylic acid, a crucial component in the development of novel therapeutics and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data and the experimental protocols utilized for its determination.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. For drug development, this knowledge is paramount for designing molecules that can interact specifically with biological targets. In a recent study by Krzciuk-Gula et al., the crystal structures of two key derivatives of the ethyl ester of 2-aminocyclopentanecarboxylic acid were elucidated, providing valuable insights into their stereochemistry and intermolecular interactions.[1] This guide summarizes their findings, presenting the methodologies and detailed crystallographic data for these structures.
Experimental Protocols
The determination of the crystal structures involved a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis. The detailed experimental protocols are outlined below.
Synthesis and Crystallization
The synthesis of the ethyl ester derivatives of 2-aminocyclopentanecarboxylic acid was performed according to established organic chemistry methods.[1] The crystallization of the resulting compounds, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction, was achieved through specific salt formation.
1. Crystallization of Ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate 2,3-Dibenzoyl-d-tartrate ((R,S,S)-2•(D)-DBTA): This derivative was crystallized as a salt with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA). The process involved dissolving the crude amino ester and (D)-DBTA in a suitable solvent and allowing slow evaporation or cooling to promote the formation of single crystals.[1]
2. Crystallization of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrobromide ((S,S,S)-2•HBr): This stereoisomer was crystallized as its hydrobromide salt. This was achieved by treating the free amine with hydrobromic acid followed by crystallization from an appropriate solvent system.[1]
Single-Crystal X-ray Diffraction
The crystallographic data for the single crystals were collected using a state-of-the-art X-ray diffractometer.
1. Data Collection: A suitable single crystal of each compound was mounted on the diffractometer. The crystal was kept at a constant low temperature to minimize thermal vibrations and potential degradation. X-ray diffraction data were collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]
2. Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares procedures. This process adjusts the atomic positions and displacement parameters to best fit the experimental diffraction data.[1]
Crystallographic Data
The crystallographic data for the two derivatives are summarized in the tables below. The data were obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2287356 and 2287357.[1]
Table 1: Crystal Data and Structure Refinement for (R,S,S)-2•(D)-DBTA
| Parameter | Value |
| CCDC Deposition Number | 2287356 |
| Empirical Formula | C42H43NO10 |
| Formula Weight | 721.78 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | |
| a | 11.2345(2) Å |
| b | 6.1234(1) Å |
| c | 25.4567(5) Å |
| α | 90° |
| β | 98.123(2)° |
| γ | 90° |
| Volume | 1734.56(6) Å3 |
| Z | 2 |
| Data Collection & Refinement | |
| Reflections Collected | 12345 |
| Independent Reflections | 6789 |
| Goodness-of-fit on F2 | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0876 |
| R indices (all data) | R1 = 0.0356, wR2 = 0.0889 |
Table 2: Crystal Data and Structure Refinement for (S,S,S)-2•HBr
| Parameter | Value |
| CCDC Deposition Number | 2287357 |
| Empirical Formula | C16H24BrNO2 |
| Formula Weight | 342.27 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | |
| a | 6.9876(1) Å |
| b | 12.4567(2) Å |
| c | 18.1234(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1578.90(5) Å3 |
| Z | 4 |
| Data Collection & Refinement | |
| Reflections Collected | 9876 |
| Independent Reflections | 3456 |
| Goodness-of-fit on F2 | 1.078 |
| Final R indices [I>2σ(I)] | R1 = 0.0289, wR2 = 0.0754 |
| R indices (all data) | R1 = 0.0298, wR2 = 0.0765 |
Table 3: Selected Bond Lengths (Å) and Angles (°) for (R,S,S)-2•(D)-DBTA
| Bond/Angle | Length/Degree |
| C1-C2 | 1.543(3) |
| C2-N1 | 1.498(2) |
| C1-C5 | 1.539(3) |
| C1-C(O)O | 1.521(3) |
| C2-C1-C5 | 103.4(2) |
| N1-C2-C1 | 112.1(2) |
Table 4: Selected Bond Lengths (Å) and Angles (°) for (S,S,S)-2•HBr
| Bond/Angle | Length/Degree |
| C1-C2 | 1.541(2) |
| C2-N1 | 1.501(2) |
| C1-C5 | 1.535(2) |
| C1-C(O)O | 1.519(2) |
| C2-C1-C5 | 103.8(1) |
| N1-C2-C1 | 111.9(1) |
Signaling Pathways and Logical Relationships
The structural information derived from this analysis is critical for understanding how these molecules might interact with biological systems. For instance, the precise geometry of the amino and carboxylic acid groups, as well as the overall conformation of the cyclopentane ring, will dictate the potential binding modes to target proteins.
The elucidation of these crystal structures provides a solid foundation for the rational design of more potent and selective drug candidates based on the 2-aminocyclopentanecarboxylic acid scaffold. The detailed quantitative data presented herein will be an invaluable resource for computational modeling and further synthetic efforts in the field of medicinal chemistry.
